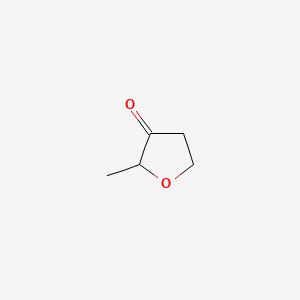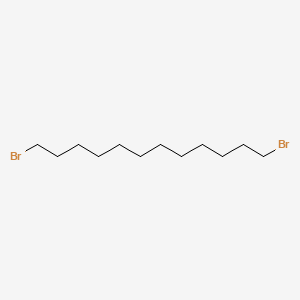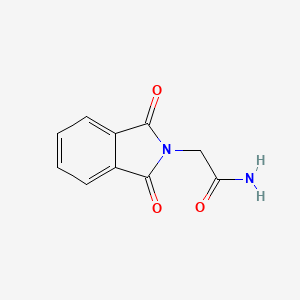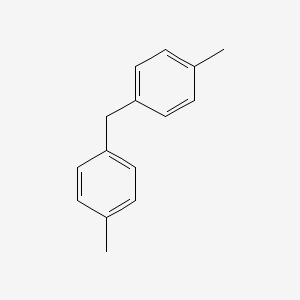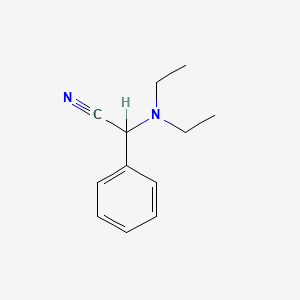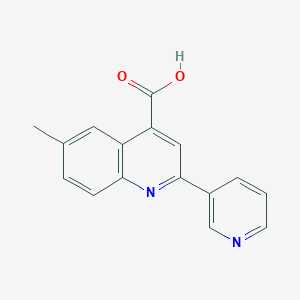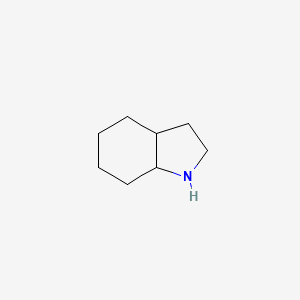
Octahydro-1H-indole
Overview
Description
Octahydro-1H-indole, also known as tetrahydroindole, is a heterocyclic organic compound with a bicyclic structure containing a six-membered ring and a five-membered ring. This compound has been studied extensively due to its potential applications in drug discovery and as a synthetic intermediate in organic chemistry.
Scientific Research Applications
1. Pharmaceutical Synthesis
Octahydro-1H-indole-2-carboxylic acid is crucial for synthesizing Perindopril and Trandolapril, two significant pharmaceutical compounds. A study by Vali et al. (2012) developed a sensitive and reliable HPLC method for quantifying all isomers of this compound-2-carboxylic acid, underlining its pharmaceutical importance (S. J. Vali, Saladi Santhi Kumar, S. Sait, & Lovleen Garg, 2012).
2. Hydrogen Storage Applications
This compound derivatives like 1,2-dimethylindole (1,2-DMID) have emerged as promising liquid organic hydrogen carriers (LOHCs) for hydrogen storage. Dong et al. (2019) reported 1,2-DMID's potential in this area, with a significant hydrogen storage content and the capability of complete hydrogenation and dehydrogenation under mild conditions (Yuan Dong, Ming Yang, Linlin Li, Ting Zhu, Xuedi Chen, & Hansong Cheng, 2019). Similarly, Vostrikov et al. (2023) investigated the thermodynamics of hydrogen storage in methylated indoles like octahydro-1-methylindole, showing their potential in the LOHC approach (S. V. Vostrikov, M. E. Konnova, V. Turovtsev, K. Müller, J. Bara, & S. Verevkin, 2023).
Mechanism of Action
Target of Action
Octahydro-1H-indole, like other indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives have been found to influence a variety of biochemical pathways due to their interaction with multiple receptors . For instance, some indole derivatives have been reported to exhibit antiviral activity by inhibiting certain viral replication pathways .
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, suggesting that they may induce a range of molecular and cellular changes .
Safety and Hazards
properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-4-8-7(3-1)5-6-9-8/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDELQDSYLBLPQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871070 | |
| Record name | Octahydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4375-14-8, 1193-68-6 | |
| Record name | Octahydro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4375-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octahydro-1H-indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004375148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octahydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octahydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.249 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(3aR,7aR)-octahydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of octahydro-1H-indole?
A1: The molecular formula of this compound is C8H15N, and its molecular weight is 125.21 g/mol.
Q2: How can the stereochemical purity of this compound-2-carboxylic acid and related compounds be determined?
A2: High-performance liquid chromatography (HPLC) methods, employing both chiral and non-chiral RP-columns, have been developed and validated to identify stereoisomers and assess the stereochemical purity of this compound-2-carboxylic acid and related compounds like trandolapril. [, ]
Q3: What are the common starting materials for synthesizing this compound-2-carboxylic acid?
A3: Several synthetic routes exist, with common starting materials including cyclohexene and chloramines-T [], 3-chlorine-2-amino-propionic acid methyl ester hydrochloride [], and (1S, 2S)-2-[(S)-1-phenylethyl amino] cyclohexyl) methanol. []
Q4: How is the (2S, 3aR, 7aS) enantiomer of this compound-2-carboxylic acid obtained?
A4: The desired (2S, 3aR, 7aS) enantiomer, a key intermediate for trandolapril synthesis, can be obtained through optical resolution of the racemic mixture using methods like reacting with (-)-dibenzoyl-L-tartaric acid monohydrate. []
Q5: What is a key challenge in the synthesis of this compound derivatives?
A5: The presence of three chiral centers in the this compound structure presents a significant challenge in synthesizing specific diastereomers. Precise control over stereochemistry is crucial for achieving the desired biological activity. [, ]
Q6: Can you elaborate on the use of this compound in synthesizing perindopril?
A6: this compound-2-carboxylic acid serves as a crucial starting material for synthesizing perindopril, another ACE inhibitor. The synthesis involves reacting the acid with N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride. [, ] Different synthetic strategies utilize various protecting groups and reaction conditions to achieve optimal yields and purity. [, , , ]
Q7: Beyond ACE inhibitors, are there other applications of this compound derivatives?
A7: Yes, research suggests potential applications in treating lysosomal storage diseases. For instance, chain-branched polyhydroxylated octahydro-1H-indoles have shown promise as glycosidase inhibitors, offering potential as therapeutic agents for these diseases. []
Q8: Have spiroheterocyclic compounds incorporating this compound been synthesized, and what are their potential applications?
A8: Yes, novel spiroheterocycles containing this compound moieties have been successfully synthesized via 1,3-dipolar cycloaddition reactions. These compounds, particularly di-spirooxindole analogs, demonstrate promising anticancer activity against various cancer cell lines in vitro. [, ]
Q9: How do ACE inhibitors like trandolapril exert their antihypertensive effects?
A9: Trandolapril, after metabolization to its active form, inhibits ACE, preventing the conversion of angiotensin I to angiotensin II. This inhibition reduces vasoconstriction and aldosterone secretion, leading to a decrease in blood pressure. [, ]
Q10: Are there any known differences in the pharmacological profiles of ACE inhibitors containing this compound?
A10: Research indicates that certain ACE inhibitors like DU-1777, containing an this compound moiety, might exert their antihypertensive effects partially through mechanisms beyond ACE inhibition. Studies suggest a possible involvement of ATP-dependent K+ channels, though further investigation is necessary. [, ]
Q11: Can you explain the significance of enantioselectivity in the synthesis of ACE inhibitors?
A11: Enantioselectivity is crucial as different enantiomers of this compound-2-carboxylic acid can lead to ACE inhibitors with varying potencies and pharmacological profiles. Controlling the stereochemistry during synthesis is essential for developing safe and effective medications. [] For example, an unexpected inversion of enantioselectivity was observed in a copper-catalyzed intramolecular aryl C–N coupling reaction, highlighting the importance of understanding reaction mechanisms and additive effects. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



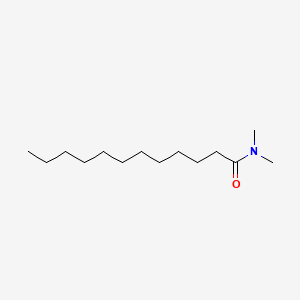

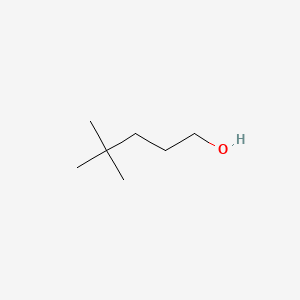

![2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B1294638.png)
